N,N'-Bis(2,4,6-tribromophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2,4,6-tribromophenyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of two 2,4,6-tribromophenyl groups attached to a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4,6-tribromophenyl)thiourea typically involves the reaction of 2,4,6-tribromoaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N’-Bis(2,4,6-tribromophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2,4,6-tribromophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2,4,6-tribromophenyl)thiourea has been extensively studied for its potential applications in scientific research. Some of the key applications include:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2,4,6-tribromophenyl)thiourea involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, leading to increased permeability and cell death. The molecular targets and pathways involved in its action include inhibition of enzyme activity and disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N,N’-Bis(2,4,6-tribromophenyl)thiourea include:
- N-Benzoyl-N’-tribromophenyl thiourea
- 4-Nitrobenzoyl-N’-tribromophenyl thiourea
- N,N’-Bis(2,4,6-tribromophenyl)succinamide
Uniqueness
N,N’-Bis(2,4,6-tribromophenyl)thiourea is unique due to its high bromine content, which imparts distinct chemical properties such as high reactivity and stability.
Eigenschaften
CAS-Nummer |
52476-93-4 |
---|---|
Molekularformel |
C13H6Br6N2S |
Molekulargewicht |
701.7 g/mol |
IUPAC-Name |
1,3-bis(2,4,6-tribromophenyl)thiourea |
InChI |
InChI=1S/C13H6Br6N2S/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) |
InChI-Schlüssel |
XHBBSIFUGLMNMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)NC(=S)NC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.